1-Butanamine, N-nitro-

Übersicht

Beschreibung

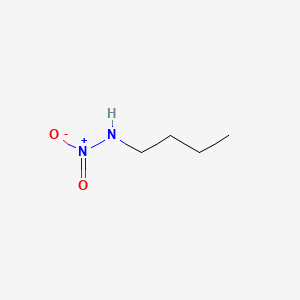

1-Butanamine, N-nitro- is an organic compound with the molecular formula C4H10N2O2. It is also known as n-Butylnitramine. This compound is characterized by the presence of a nitro group attached to the nitrogen atom of butanamine, making it a nitroamine. Nitroamines are known for their applications in various fields, including explosives and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butanamine, N-nitro- can be synthesized through the nitration of butanamine. The nitration process typically involves the reaction of butanamine with nitric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 1-Butanamine, N-nitro- involves the use of large-scale nitration reactors. The process includes the continuous addition of butanamine and nitric acid, with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butanamine, N-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of butanamine.

Substitution: Formation of substituted butanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Butanamine, N-nitro- serves as a precursor in the synthesis of other organic compounds. It is utilized in various chemical reactions due to its reactivity:

- Oxidation : The nitro group can be oxidized to form nitroso or nitrate derivatives.

- Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of catalysts.

- Substitution Reactions : The nitro group can undergo nucleophilic substitution reactions with other functional groups.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitroso or nitrate derivatives |

| Reduction | Hydrogen gas with palladium catalyst | Butanamine |

| Substitution | Hydroxide ions, Amines | Substituted butanamine derivatives |

Biology

In biological research, 1-Butanamine, N-nitro- is studied for its potential interactions with biomolecules. Its mechanism of action may involve the formation of reactive intermediates that can interact with enzymes or DNA, potentially leading to biological effects such as enzyme inhibition or oxidative stress.

Medicine

The compound is being investigated for its potential use in pharmaceuticals, particularly in developing drugs that incorporate nitroamine functionalities. The unique properties of nitroamines suggest that they could play roles in drug design for various therapeutic areas .

Industry

Due to its high energy content derived from the nitro group, 1-Butanamine, N-nitro- finds applications in the production of explosives and propellants. Its stability and reactivity make it suitable for use in formulations requiring energetic materials.

Case Study 1: Synthesis and Reactivity

A study focused on synthesizing various derivatives from 1-Butanamine, N-nitro-. Researchers demonstrated that through controlled nitration reactions, it was possible to produce a series of substituted butanamines with varying biological activities. The study highlighted the utility of this compound as a versatile building block in organic synthesis .

Another significant study investigated the biological activity of 1-Butanamine, N-nitro-. The research assessed its effects on cellular models and identified potential pathways through which it may exert cytotoxic effects. This work contributes to understanding how nitroamines interact within biological systems and their implications for drug development .

Wirkmechanismus

The mechanism of action of 1-Butanamine, N-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

1-Butanamine: Lacks the nitro group, making it less reactive in redox reactions.

2-Nitropropane: Another nitroamine with different structural properties and reactivity.

Nitromethane: A simpler nitro compound with different applications and reactivity.

Uniqueness: 1-Butanamine, N-nitro- is unique due to its specific structure, which combines the properties of butanamine and a nitro group. This combination imparts unique reactivity and applications, particularly in the fields of explosives and pharmaceuticals.

Biologische Aktivität

1-Butanamine, N-nitro- (chemical formula C₄H₁₀N₂O₂), also known as n-butylnitramine, is an organic compound that has garnered attention for its potential biological activity and applications in various fields, including pharmaceuticals and explosives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant research findings.

Chemical Structure and Properties

1-Butanamine, N-nitro- features a nitro group attached to the nitrogen atom of butanamine, classifying it as a nitroamine. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.

The biological activity of 1-Butanamine, N-nitro- is primarily attributed to its nitro group, which can undergo redox reactions. These reactions lead to the formation of reactive intermediates capable of interacting with various biomolecules. Such interactions can result in:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- DNA Damage : Reactive intermediates can cause DNA adduct formation, leading to genotoxic effects.

- Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cellular damage.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of 1-Butanamine, N-nitro-. In one study involving rats, the systemic No Observed Adverse Effect Level (NOAEL) was determined to be 300 mg/kg body weight per day. At higher doses (1000/600 mg/kg), significant clinical signs and premature deaths were observed. The reproductive/developmental NOAEL was established at 600 mg/kg based on the absence of treatment-related adverse findings at all tested doses .

| Study Parameter | Result |

|---|---|

| Acute Oral Toxicity | Low toxicity observed |

| Systemic NOAEL | 300 mg/kg bw/day |

| Reproductive NOAEL | 600 mg/kg bw/day |

| Local NOAEL | 100 mg/kg bw/day |

Case Studies and Research Findings

- Carcinogenic Potential : Research indicates that nitroamines, including 1-Butanamine, N-nitro-, may possess carcinogenic properties. A review highlighted that many nitrosamines are known carcinogens due to their ability to form DNA adducts and induce mutations .

- Genotoxicity : Studies on related compounds suggest that nitroamines can induce genotoxic effects through metabolic activation by cytochrome P450 enzymes. This mechanism is crucial for understanding the potential risks associated with exposure to 1-Butanamine, N-nitro- .

- Pharmaceutical Applications : Investigations into the pharmacological applications of nitroamines have shown promise in drug development. The unique reactivity of 1-Butanamine, N-nitro- may be exploited in designing new therapeutic agents with specific biological activities.

Comparative Analysis with Similar Compounds

Comparative studies with other nitroamines reveal distinct differences in biological activity and toxicity profiles:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Butanamine | Lacks nitro group; lower reactivity | Minimal biological activity |

| 2-Nitropropane | Similar structure; different reactivity | Moderate toxicity |

| Nitromethane | Simpler structure; used in explosives | High reactivity |

Eigenschaften

IUPAC Name |

N-butylnitramide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-3-4-5-6(7)8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOSAGZCUDMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185687 | |

| Record name | 1-Butanamine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-75-0 | |

| Record name | 1-Butanamine, N-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.